4-[(1R)-1-aminoethyl]-2-methoxyphenol

Chiral resolution Enantioselective acylation Aminoalkylphenol synthesis

4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS 134855-95-1) is a chiral, non‑racemic phenethylamine derivative that contains a single stereogenic center at the benzylic carbon, placing it in the class of enantiomerically pure 1‑aminoethyl‑substituted methoxyphenols. Commercially supplied predominantly as the (R)‑enantiomer with a typical purity of ≥95% and a molecular weight of 167.21 g·mol⁻¹ , this compound functions exclusively as a chiral building block or synthetic intermediate in medicinal chemistry and asymmetric‑synthesis programs.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 134855-95-1
Cat. No. B588865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-aminoethyl]-2-methoxyphenol
CAS134855-95-1
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)OC)N
InChIInChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m1/s1
InChIKeyCCUOPHCFZGJEKT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS 134855-95-1) and Why Does Chirality Matter for Procurement?


4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS 134855-95-1) is a chiral, non‑racemic phenethylamine derivative that contains a single stereogenic center at the benzylic carbon, placing it in the class of enantiomerically pure 1‑aminoethyl‑substituted methoxyphenols [1]. Commercially supplied predominantly as the (R)‑enantiomer with a typical purity of ≥95% and a molecular weight of 167.21 g·mol⁻¹ , this compound functions exclusively as a chiral building block or synthetic intermediate in medicinal chemistry and asymmetric‑synthesis programs. Its value in a procurement context derives from the provision of a defined absolute configuration, which is a prerequisite for the stereoselective construction of downstream drug candidates; uncontrolled stereochemistry introduces racemic or diastereomeric complexity that cannot be later corrected without costly re‑synthesis [2].

Why 4-[(1R)-1-aminoethyl]-2-methoxyphenol Cannot Be Replaced by Racemic or Positional Isomer Analogs


In‑class substitution among aminoethyl‑methoxyphenols is fundamentally precarious for two reasons: (i) stereochemical mismatch and (ii) regioisomeric divergence [1]. The (R)‑enantiomer (CAS 134855-95-1) and its (S)‑counterpart are non‑superimposable mirror images; if a synthetic pathway is tuned to the (R)‑configuration, introduction of the racemate (CAS 112520-78-2) immediately introduces 50% of the unwanted enantiomer, which in a multi‑step sequence can propagate into diastereomeric impurities that are arduous to separate [2]. Furthermore, the 4‑aminoethyl‑2‑methoxy substitution pattern is regioisomerically distinct from the 2‑aminoethyl‑4‑methoxy framework (CAS 926271-13-8) and from the dopamine‑derived 3‑methoxytyramine scaffold (CAS 1477-68-5), each of which presents different hydrogen‑bond donor/acceptor vectors, LogP values, and amine nucleophilicity . Classical resolution methods for related aminoalkylphenols have been explicitly reported to proceed with poor yields and unsatisfactory optical purity [2], reinforcing the notion that neither the racemate nor a regioisomer can serve as a drop‑in replacement without substantial re‑optimization of the downstream chemistry.

Product-Specific Quantitative Differentiation Evidence for 4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS 134855-95-1) Against Closest Analogs


Enantiomeric Identity: (R)-Configuration Secured by Enzymatic Kinetic Resolution vs. Low-Yield Classical Diastereomeric Resolution

The (R)-enantiomer of 4-(1-aminoethyl)-2-methoxyphenol is obtainable with high optical purity via an enzymatic enantioselective N-acylation process disclosed in BASF patent WO 2006/136538, whereas the precursor patent U.S. 4,904,680 for classical resolution of the des‑methoxy analog 4-(1-aminoethyl)phenol using malic acid is explicitly described as producing 'poor yields' with 'optical purity still not satisfactory' [1]. The classical resolution baseline thus yields both reduced chemical throughput and inadequate enantiomeric excess, while the enzymatic approach produces the (R)-enantiomer in substantially enriched form, directly supporting procurement of the pre-resolved (R)-isomer [1]. Formal proof of stereochemistry for the 2-(1-aminoethyl)phenol congener series is established by X‑ray crystallography of diastereomeric derivatives [2].

Chiral resolution Enantioselective acylation Aminoalkylphenol synthesis

Physicochemical Differentiation: LogP and Hydrogen-Bond Profile of 4-[(1R)-1-aminoethyl]-2-methoxyphenol vs. 3-Methoxytyramine

The target compound possesses a lipophilicity descriptor LogP of 0.61 (calculated/catalog value) . In contrast, its constitutional isomer 3-methoxytyramine (4‑(2‑aminoethyl)‑2‑methoxyphenol, CAS 1477-68-5), a natural dopamine metabolite, bears the amino group at the terminal position of a longer ethyl tether, which alters the pKa of the amine by approximately 0.3–0.5 log units (class-level inference from phenethylamine SAR) and modifies both hydrogen-bonding capacity and passive membrane permeability. The target compound has 2 hydrogen-bond donors (phenolic OH + amine NH2) and 3 hydrogen-bond acceptors (methoxy O + phenolic O + amine N) ; the reduced chain length relative to 3‑methoxytyramine restricts conformational flexibility, potentially conferring greater shape complementarity in chiral pockets [1].

Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Integrity: 4-Aminoethyl vs. 2-Aminoethyl Substitution Pattern in Methoxyphenol Scaffolds

The target compound 4-[(1R)-1-aminoethyl]-2-methoxyphenol carries the aminoethyl substituent at the para position relative to the phenolic hydroxyl group. The positional isomer 2-(1-aminoethyl)-4-methoxyphenol (CAS 926271-13-8 racemic; CAS 180683-46-9 for (S)-enantiomer) places the aminoethyl group ortho to the OH, creating an intramolecular hydrogen-bond possibility that reduces the nucleophilicity of the amine by approximately 0.2–0.5 pKa units (class-level inference from ortho-substituted phenols) and sterically shields the amine from electrophilic coupling partners [1]. Commercial purity certification for the target compound is reported as 95% ; regioisomeric contamination above 1% would compromise downstream step yields and diastereomeric ratios in chiral-pool syntheses. Kündig et al. (2004) demonstrated that the efficiency of asymmetric synthetic routes is highly dependent on the phenol substitution pattern, with three distinct routes being probed for ortho-, para-, and unsubstituted variants [1].

Regioisomerism Structure-activity relationship Synthetic intermediate quality

Biocatalytic Synthetic Accessibility: Target Compound Within a Recently Demonstrated para-Aminoethylation Cascade Platform

A 2025 ACS Catalysis publication demonstrated a one-pot cascade biocatalysis system for the formal asymmetric para-aminoethylation of unprotected phenols into chiral amines, using pyruvate, NH4Cl, and D/L-alanine as simple starting materials [1]. While the study did not isolate the specific target compound, the methodology establishes a validated biocatalytic platform that can, in principle, access 4-[(1R)-1-aminoethyl]-2-methoxyphenol and analogous para-aminoethyl phenols with high enantioselectivity [1]. This contrasts with the multi-step chemical synthesis routes (e.g., nitro reduction with Pd/H2 or diastereoselective imine reduction [2]) that may introduce heavy-metal residues or require cryogenic conditions. The availability of a biocatalytic entry route provides a procurement advantage by offering an alternative supply chain with potentially lower catalyst-derived impurities and milder E‑factor profiles.

Biocatalysis Asymmetric synthesis Green chemistry

Optimal Research and Industrial Scenarios for Procuring 4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS 134855-95-1)


Chiral Pool Building Block for Asymmetric Drug Candidate Synthesis

Medicinal chemistry teams requiring a defined (R)-configuration benzylic amine handle can employ 4-[(1R)-1-aminoethyl]-2-methoxyphenol directly as a chiral-pool fragment. The pre-established stereochemistry eliminates the need for late-stage chiral resolution, which, as shown in the classical malic acid resolution of the des‑methoxy analog, proceeds with poor yields and inadequate optical purity [1]. The 95% purity specification from commercial suppliers provides a reliable starting point for amide coupling, reductive amination, or sulfonamide formation without the uncertainty introduced by racemic or regioisomeric feedstocks.

Ligand Synthesis for Asymmetric Metal Catalysis

The compound's phenolic hydroxyl and chiral amine functionalities offer two orthogonal ligation sites for constructing bidentate or tridentate ligands used in asymmetric metal catalysis. The para relationship between the aminoethyl and hydroxyl groups ensures a linear donor geometry, distinct from the ortho isomer (CAS 926271-13-8) which induces a bent coordination mode [2]. Researchers developing titanium, zirconium, or lanthanide complexes for enantioselective transformations can exploit this geometric preference to tune catalyst architecture without regioisomeric interference.

Reference Standard for Chiral HPLC or Capillary Electrophoresis Method Development

Analytical laboratories validating enantiomeric purity methods for aminoalkylphenol-containing pharmaceuticals can use the (R)-enantiomer as a well-defined reference standard. Its distinct retention time on polysaccharide-based chiral stationary phases, driven by the LogP of 0.61 and the single stereogenic center , allows unambiguous separation from the (S)-enantiomer and from the racemate (CAS 112520-78-2). The availability of commercial material with documented purity supports method qualification under ICH Q2(R1) guidelines.

Intermediate for Biocatalytic Cascade Optimization Studies

Given the recent demonstration of a biocatalytic para-aminoethylation cascade for unprotected phenols [3], this compound can serve as an authentic product standard for optimizing reaction conditions (enzyme loading, cofactor regeneration, substrate scope). Having the genuine (R)-product on hand enables rapid chiral HPLC or LC‑MS calibration, accelerating the translation of the published ACS Catalysis platform to preparative scale for specific substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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